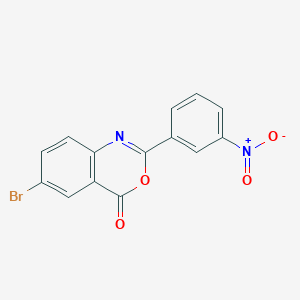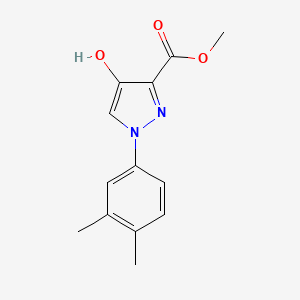
6-bromo-2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
6-Bromo-2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one can be synthesized through reactions involving a series of organic intermediates. Hwang et al. (2006) describe a process where a triazin compound undergoes a reaction in a water/pyridine mixture to obtain a closely related compound with a similar molecular structure (Hwang et al., 2006).
Molecular Structure Analysis
The molecular structure of 6-bromo-2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one is characterized by its unique arrangement of atoms and bonds. Castillo et al. (2017) explored the molecular structure of a similar derivative, analyzing its vibrational properties and reactivities (Castillo et al., 2017).
Chemical Reactions and Properties
The compound exhibits a range of chemical reactions, primarily due to its functional groups. Derbala (1996) investigated the reactivity of a similar benzoxazin compound, observing nucleophilic attacks and condensation reactions (Derbala, 1996).
Physical Properties Analysis
The physical properties of 6-bromo-2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one include aspects like density and crystal structure. Boren and Zhiyuan (1990) synthesized a related nitro-tetrafuroxano compound, providing insights into its physical characteristics, such as density (Boren & Zhiyuan, 1990).
Chemical Properties Analysis
The chemical properties of this compound are influenced by its functional groups and molecular structure. For instance, Fenton et al. (1989) described the lipid-altering characteristics of a series of benzoxazin-4-ones, highlighting the impact of molecular modifications on chemical properties (Fenton et al., 1989).
Aplicaciones Científicas De Investigación
Synthesis and Material Applications
Luminescent Covalent-Organic Polymers (COPs)
Research by Xiang and Cao (2012) has demonstrated the synthesis of porous luminescent COPs through self-polycondensation, where derivatives related to 6-bromo-2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one could potentially be utilized. These COPs show promise in detecting nitroaromatic explosives and small organic molecules due to their high sensitivity and selectivity, offering new materials for explosive detection applications (Xiang & Cao, 2012).
Antimicrobial Activity
Newer Quinazolinones
Patel, Mistry, and Desai (2006) explored the synthesis of quinazolinones starting from compounds structurally similar to 6-bromo-2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one, demonstrating their antimicrobial activity. This suggests the potential use of such derivatives in developing new antimicrobial agents (Patel, Mistry, & Desai, 2006).
Hypolipidemic Activity
Plasma Lipid Alteration
Fenton et al. (1989) described the preparation and plasma lipid-altering characteristics of a series of 4H-3,1-benzoxazin-4-ones, indicating that certain derivatives exhibit hypocholesterolemic, hypotriglyceridemic, and high-density lipoprotein elevating properties. This research opens up avenues for the use of such compounds in treating lipid disorders (Fenton et al., 1989).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The future directions for research on “6-bromo-2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one” would likely depend on the results of initial studies on its properties and potential uses. Given the interest in benzoxazinones for their potential biological activities, it could be a fruitful area for future research .
Propiedades
IUPAC Name |
6-bromo-2-(3-nitrophenyl)-3,1-benzoxazin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7BrN2O4/c15-9-4-5-12-11(7-9)14(18)21-13(16-12)8-2-1-3-10(6-8)17(19)20/h1-7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTYJZVFPQSKQQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC3=C(C=C(C=C3)Br)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5542598.png)
![2-amino-3-ethyl-N-methyl-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]-3H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B5542610.png)
![1-[3-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yloxy)phenyl]ethanone](/img/structure/B5542613.png)
![N-(3-methylphenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5542625.png)
![3-[5-(3,4,5-trimethoxybenzyl)-1,2,4-oxadiazol-3-yl]pyridazine](/img/structure/B5542630.png)
![3-[1-(imidazo[1,2-a]pyridin-6-ylcarbonyl)piperidin-4-yl]-1,3-oxazolidin-2-one](/img/structure/B5542638.png)


![N-[2-(4-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}phenoxy)ethyl]acetamide](/img/structure/B5542647.png)
![4-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5542662.png)
![1-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]-4-[2-(2-methyl-1H-imidazol-1-yl)ethyl]piperidine](/img/structure/B5542670.png)
![6-methyl-2-({4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1-piperidinyl}carbonyl)imidazo[1,2-a]pyridine](/img/structure/B5542691.png)
![1-[(3-isobutyl-5-isoxazolyl)carbonyl]-2-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B5542698.png)
